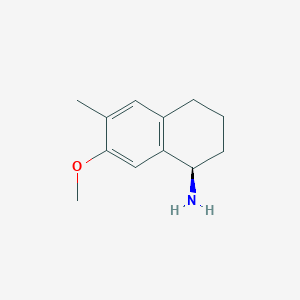

(R)-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

(1R)-7-methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C12H17NO/c1-8-6-9-4-3-5-11(13)10(9)7-12(8)14-2/h6-7,11H,3-5,13H2,1-2H3/t11-/m1/s1 |

InChI Key |

OTOIWTNFTFZKRG-LLVKDONJSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1OC)[C@@H](CCC2)N |

Canonical SMILES |

CC1=CC2=C(C=C1OC)C(CCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Tetrahydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents like methyl iodide in the presence of a base.

Introduction of the Methyl Group: The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.

Amination: The amine group can be introduced through reductive amination using an appropriate amine and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of ®-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of chiral catalysts or resolution methods to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or halogenated products.

Scientific Research Applications

Chemistry

In chemistry, ®-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It is used in the development of new drugs and therapeutic agents.

Medicine

In medicine, ®-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is investigated for its potential therapeutic effects. It may have applications in treating neurological disorders, given its structural similarity to certain neurotransmitters.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of ®-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The pathways involved can include signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Methoxy-Substituted Analogs

(R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 314019-10-8) Structure: Methoxy at position 6 (vs. Properties: The hydrochloride salt (CAS: 911372-77-5) has a molecular weight of 213.70 g/mol and 95% purity .

(S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 1267436-33-8) Structure: Fluoro at position 5, methoxy at 7, and (S)-configuration. Molecular Formula: C₁₁H₁₃FNO (MW: 194.23 g/mol). Comparison: Highlights stereochemical and substituent effects; fluoro groups often enhance metabolic stability .

Halogen-Substituted Analogs

Molecular Formula: C₁₀H₁₂BrN (MW: 226.11 g/mol). Significance: Bromine increases molecular weight and may alter lipophilicity compared to methoxy/methyl substitutions .

(R)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS: 1257526-91-2)

- Structure : Chloro at position 7, hydrochloride salt.

- Molecular Formula : C₁₀H₁₃Cl₂N (MW: 218.12 g/mol).

- Application : Halogenated analogs are common intermediates in drug synthesis .

Methyl-Substituted Analogs

6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (CAS: 81861-30-5) Structure: Methoxy at position 6, amine at position 2 (vs. position 1 in the target compound). Molecular Formula: C₁₁H₁₅NO (MW: 177.24 g/mol). Note: Amine position impacts binding affinity in receptor-targeted compounds .

Stereochemical and Pharmacological Comparisons

Sertraline Derivatives

- Example : (1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (sertraline precursor).

- Structure : Dichlorophenyl and methylamine groups.

- Activity : Antidepressant (SSRI) activity via serotonin reuptake inhibition.

- Relevance : The target compound’s amine and aromatic substitutions may similarly influence CNS activity .

(RS,1S)-1-(2-Bromobenzyl)-N-(tert-butanesulfinyl)-7-methoxy-...

Biological Activity

(R)-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound belonging to the tetrahydronaphthalene class. Its unique structure, characterized by a methoxy group at the 7th position and a methyl group at the 6th position, contributes to its diverse biological activities. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C12H17NO |

| SMILES | CC1=CC2=C(CC(CC2)N)C=C1OC |

| InChIKey | LYSVMPZOKYHDLK-UHFFFAOYSA-N |

The biological activity of this compound primarily involves interactions with neurotransmitter receptors and enzymes. Depending on its stereochemistry, it may act as an agonist or antagonist in various biological pathways. This dual action can influence critical processes such as signal transduction and neurotransmission.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Neurotransmitter Modulation :

- It interacts with neurotransmitter receptors, affecting neurotransmission and potentially offering therapeutic benefits in neurological disorders.

-

Antioxidant Properties :

- The compound shows potential antioxidant activity, which may contribute to cellular protection against oxidative stress.

-

Antimicrobial Activity :

- Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Study 1: Neurotransmitter Interaction

A study examined the interaction of this compound with serotonin receptors. The results indicated that it could act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in synaptic clefts and potentially alleviating symptoms of depression .

Study 2: Antioxidant Activity

In vitro assays demonstrated that this compound exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative damage .

Study 3: Antimicrobial Properties

Research conducted on various bacterial strains showed that this compound had notable inhibitory effects on the growth of Gram-positive bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (R)-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine enantioselectively?

- Methodological Answer : Enantioselective synthesis often employs chiral auxiliaries like tert-butanesulfinyl imines to control stereochemistry. For example, imine intermediates are reduced using catalytic hydrogenation or sodium cyanoborohydride, followed by purification via column chromatography (hexane/ethyl acetate gradients). Stereochemical integrity is confirmed by chiral HPLC or optical rotation analysis .

Q. How is the enantiomeric purity of this compound determined experimentally?

- Methodological Answer : Chiral HPLC with solvent systems such as methanol:ethanol:isopropanol:hexanes (5:5:5:85) resolves enantiomers. Retention times and peak areas are compared against racemic or enantiopure standards. Polarimetric analysis ([α]D values) further validates enantiomeric excess .

Q. What analytical techniques are critical for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents and confirm regiochemistry (e.g., methoxy and methyl group positions).

- HRMS : High-resolution mass spectrometry verifies molecular formula and purity.

- X-ray Crystallography : Resolves absolute configuration for chiral centers .

Advanced Research Questions

Q. How can computational methods aid in stereochemical assignment and reaction optimization?

- Methodological Answer : Density Functional Theory (DFT) calculates NMR chemical shifts and compares them to experimental data to validate stereochemistry. Transition state modeling optimizes enantioselective reactions, predicting energy barriers for competing pathways .

Q. How should researchers resolve contradictions in spectroscopic or synthetic outcomes?

- Methodological Answer : Iterative validation using orthogonal techniques (e.g., 2D NMR, IR) is essential. For example, conflicting NOE signals in NMR may arise from dynamic processes; variable-temperature NMR or X-ray analysis can clarify. Cross-referencing synthetic protocols (e.g., solvent effects on stereoselectivity) helps troubleshoot inconsistencies .

Q. What strategies improve yield and stereoselectivity in large-scale synthesis?

- Methodological Answer :

- Kinetic Resolution : Use chiral catalysts (e.g., palladium on carbon with chiral ligands) to favor one enantiomer.

- Dynamic Kinetic Asymmetric Transformation (DYKAT) : Leverage reversible reactions to shift equilibrium toward the desired product.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance imine stability during reductive amination .

Q. How are bioactive derivatives designed and evaluated for antineoplastic activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, aryl groups) at the 6-methyl or 7-methoxy positions.

- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.

- Mechanistic Studies : Evaluate apoptosis induction via flow cytometry or caspase-3 activation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.